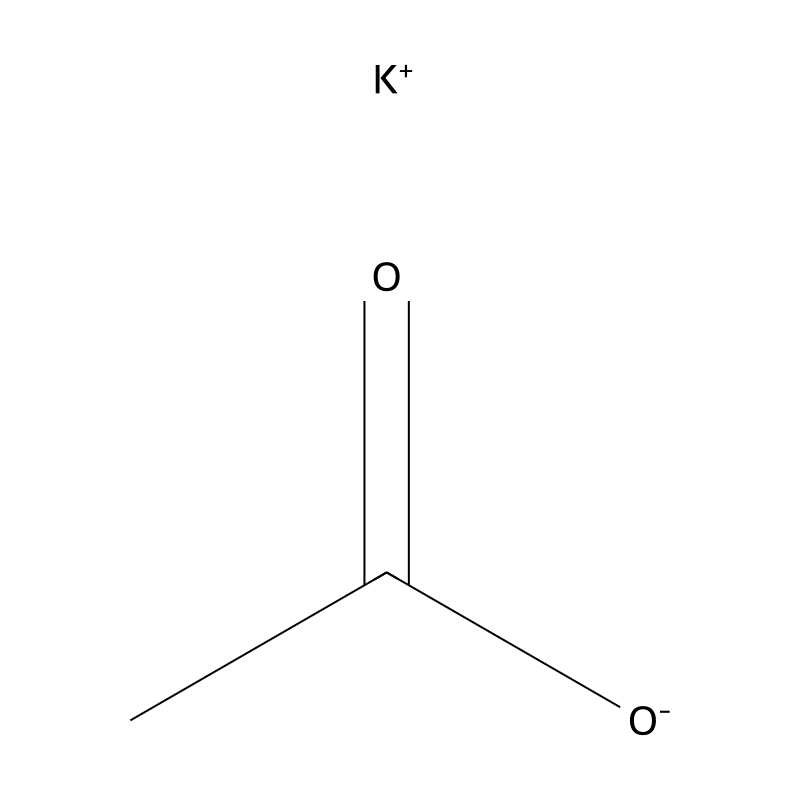

Potassium acetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

DNA isolation:

Potassium acetate is widely used in the process of isolating DNA from cells. It helps in the precipitation of DNA by creating an ionic environment that neutralizes the negatively charged phosphate groups in the DNA backbone, causing it to clump together and separate from the solution. This technique is often employed in conjunction with other buffers and detergents to ensure efficient and selective DNA purification .

RNA isolation:

Similar to its role in DNA isolation, potassium acetate can also be utilized in the isolation of RNA intermediates and products from in vitro splicing reactions. These reactions involve the joining of different RNA fragments, and potassium acetate facilitates the precipitation of the desired RNA products .

Buffering agent:

Potassium acetate acts as an effective buffer in maintaining a stable pH during various biological experiments. It can be used in various buffer systems, such as Tris-acetate-EDTA (TAE) and potassium acetate-acetic acid (KAc-HOAc), which are crucial for maintaining optimal conditions for enzymatic reactions and other biological processes .

Protein precipitation:

Potassium acetate, at specific concentrations, can be used to precipitate proteins from solution. This technique is often employed in conjunction with detergents and other salts to deplete protein content in samples for further analysis of other biomolecules, such as nucleic acids .

Potassium acetate, also known as potassium ethanoate, is a hygroscopic solid with the chemical formula and a molecular weight of 98.14 g/mol. It is the potassium salt derived from acetic acid and is commonly encountered in both laboratory and industrial applications. At room temperature, potassium acetate appears as a white crystalline substance that readily absorbs moisture from the air .

As a salt, it is produced through an acid-base neutralization reaction, where acetic acid reacts with a potassium-containing base such as potassium hydroxide or potassium carbonate. This reaction results in the formation of potassium acetate along with water .

- Neutralization Reaction:

- Formation from Potassium Carbonate:

These reactions highlight potassium acetate's role as a product of neutralizing acetic acid with potassium-based compounds, resulting in the release of water and, in the case of potassium carbonate, carbon dioxide .

Potassium acetate plays a significant role in biological systems, particularly in medical applications. It is utilized in electrolyte replacement therapy for patients suffering from diabetic ketoacidosis, where it helps to restore normal potassium levels and neutralize acidosis by converting to bicarbonate in the body . Additionally, it is employed in molecular biology for precipitating sodium dodecyl sulfate and proteins bound to it during DNA extraction protocols .

Potassium acetate can be synthesized through several methods:

- Acid-Base Neutralization: Mixing acetic acid with potassium hydroxide or potassium carbonate under controlled conditions.

- Crystallization: Dissolving potassium carbonate in acetic acid followed by crystallization from the solution to obtain pure potassium acetate .

- Controlled Temperature Synthesis: In industrial settings, potassium hydroxide is added to concentrated acetic acid while maintaining specific temperature ranges to optimize yield and purity .

Potassium acetate has diverse applications across various fields:

- Deicing Agent: It is used as a less corrosive alternative to calcium chloride for deicing roads and airport runways .

- Food Preservative: As an acidity regulator and preservative in processed foods, it carries the E number E261 in the European Union .

- Laboratory Use: Employed in molecular biology for DNA extraction and tissue preservation processes .

- Fire Suppression: Used in Class K fire extinguishers due to its ability to cool burning oils and form a protective crust .

- Medical

Research on potassium acetate has focused on its interactions within biological systems and its efficacy as a therapeutic agent. Studies indicate that it can effectively replace other potassium salts during electrolyte therapy without causing adverse effects on cellular metabolism or function . Additionally, its role in precipitating proteins during DNA extraction highlights its utility in biochemical applications.

Potassium acetate shares similarities with several other compounds, particularly other alkali metal acetates and organic salts. Here are some comparable compounds:

| Compound | Formula | Unique Features |

|---|---|---|

| Sodium Acetate | Commonly used as a buffer solution; less hygroscopic than potassium acetate. | |

| Calcium Acetate | Used as a food additive and calcium supplement; less soluble than potassium acetate. | |

| Ammonium Acetate | Soluble in water; used in biochemical applications as a nitrogen source. | |

| Lithium Acetate | Used in psychiatric treatments; has different solubility characteristics compared to potassium acetate. |

Uniqueness of Potassium Acetate:

Potassium acetate's unique properties include its hygroscopic nature, high solubility in water, and effectiveness as both a food preservative and deicer. Its lower corrosiveness compared to other salts makes it particularly valuable for environmental applications like road deicing without damaging soil quality .

The fundamental chemical reaction for potassium acetate synthesis involves an acid-base neutralization between acetic acid and potassium-containing bases. The basic reaction can be represented as:

CH₃COOH + KOH → CH₃COOK + H₂O

While this reaction appears straightforward, industrial implementation requires careful optimization of numerous parameters to ensure efficiency, safety, and product quality. The following sections explore various approaches to potassium acetate production, from traditional industrial methods to emerging sustainable technologies.

Industrial-Scale Synthesis Protocols and Optimization

Industrial preparation of potassium acetate traditionally involves treating potassium carbonate or potassium bicarbonate with glacial acetic acid according to the following reaction:

K₂CO₃ + 2CH₃COOH → 2CH₃COOK + CO₂ + H₂O

This process typically occurs at temperatures between ambient and 100°C, with unreacted acid driven off by heating to approximately 135°C. While this approach has been the industrial standard for decades, several challenges exist in scaling and optimizing the process.

A significant challenge in industrial synthesis is managing the exothermic nature of the neutralization reaction, which can lead to dangerous temperature spikes, potential product loss through ejection, and inconsistent product quality. A novel approach described in a Russian patent (RU2605695C1) addresses these challenges through a carefully controlled sequential addition protocol.

Table 1: Comparison of Traditional vs. Optimized Industrial Synthesis Protocols

| Parameter | Traditional Method | Optimized Sequential Method |

|---|---|---|

| Reagents | K₂CO₃ + CH₃COOH | K₂CO₃ + CH₃COOH + KOH (sequential) |

| Temperature Control | External cooling required | Self-regulating, not exceeding 100°C |

| Reaction Time | Variable | Under 2 hours |

| Energy Consumption | Higher (cooling + heating) | Lower (minimal external temperature control) |

| Safety Profile | Risk of overheating | Improved safety through temperature self-regulation |

| Product Consistency | Variable | Stable and consistent |

In the optimized sequential process, aqueous solutions of acetic acid (70-100% concentration), potassium carbonate, and potassium hydroxide are fed into a reactor in succession, maintaining precise stoichiometric ratios. The process begins with the addition of potassium carbonate to acetic acid, which proceeds as an endothermic reaction:

K₂CO₃ + CH₃COOH → CH₃COOK + KHCO₃

This is followed by the addition of potassium hydroxide, which reacts exothermically:

KHCO₃ + KOH → K₂CO₃ + H₂O

CH₃COOH + KOH → CH₃COOK + H₂O

The heat generated by the exothermic reactions is balanced by the preceding endothermic step, resulting in a self-regulating temperature that does not exceed 100°C. This eliminates the need for external cooling systems and reduces the risk of product ejection from the reactor.

The process continues until carbon dioxide is completely removed, typically yielding a potassium acetate solution with the following specifications:

Table 2: Typical Specifications of Industrial Potassium Acetate Solution

| Parameter | Specification Range |

|---|---|

| Concentration | 48-60% by weight |

| pH | 9.2-11.0 |

| Density | 1.24-1.32 g/cm³ |

| Processing Time | <2 hours |

| Appearance | Clear solution |

For applications requiring high-purity potassium acetate, such as molecular biology or pharmaceutical uses, additional purification steps are necessary. These typically include filtration through activated carbon, crystallization (sometimes in the presence of additives like tartaric acid at 0.005-0.025% by weight), followed by centrifugation and vacuum drying at elevated temperatures (145-155°C).

The specifications for high-purity grades of potassium acetate, such as those used in molecular biology, are particularly stringent:

Table 3: Specifications for High-Purity Potassium Acetate

| Parameter | Specification |

|---|---|

| Assay | ≥99.0% |

| pH (1M in H₂O at 25°C) | 7.0-9.0 |

| Form | Powder or crystals |

| Solubility in H₂O | 1 M at 20°C, clear, colorless |

| DNases | None detected |

| RNases | None detected |

| Phosphatases | None detected |

| Proteases | None detected |

| Insoluble matter | Passes filter test |

These specifications reflect the requirements for molecular biology applications, where even trace contaminants can interfere with sensitive enzymatic reactions.

Green Chemistry Approaches for Sustainable Production

As industrial chemistry increasingly emphasizes sustainability, alternative approaches to potassium acetate synthesis have emerged. A promising method involves the production of potassium acetate through anaerobic fermentation using Clostridium thermoaceticum, as reported in research published in the Journal of Industrial Microbiology.

In this bioprocess, dextrose (glucose) serves as the carbon source for C. thermoaceticum, which produces acetic acid through fermentation according to the following pathway:

C₆H₁₂O₆ → 3CH₃COOH

The acetic acid produced is subsequently neutralized with potassium hydroxide to form potassium acetate:

CH₃COOH + KOH → CH₃COOK + H₂O

This approach represents a paradigm shift from petroleum-derived acetic acid to renewable biobased sources. The research has focused on optimizing the fermentation conditions to maximize acetate concentration in the broth, with several key parameters investigated:

Table 4: Optimization Parameters for Fermentation-Based Potassium Acetate Production

| Parameter | Traditional Condition | Optimized Condition | Improvement |

|---|---|---|---|

| pH | Variable | 6.5 | Stable bacterial growth and increased acid production |

| Nitrogen Source | Yeast extract | Corn steep liquor/stillage | Lower cost, comparable effectiveness |

| Reducing Agent | Cysteine | Sodium sulfide | Lower cost, maintained high yields |

| Cell Density | Standard | Preconcentration by ultrafiltration | Increased productivity |

| Acetic Acid Yield | Variable | >0.9 g acetic acid/g glucose | High conversion efficiency |

| Acetic Acid Concentration | Lower | 53.6 g/L in 50 hours | Increased product concentration |

The fermentation-based approach offers several sustainability advantages compared to traditional chemical synthesis:

Table 5: Sustainability Comparison: Chemical vs. Fermentation-Based Synthesis

| Aspect | Chemical Synthesis | Fermentation-Based Synthesis |

|---|---|---|

| Raw Material Source | Petroleum-derived acetic acid | Renewable carbohydrates |

| Energy Consumption | Higher (heating/cooling cycles) | Lower (ambient fermentation conditions) |

| Water Usage | Lower | Higher (dilute fermentation broth) |

| Chemical Additives | Stronger acids/bases | Milder conditions |

| Waste Stream | Potentially hazardous | Biodegradable |

| Carbon Footprint | Higher | Lower |

| By-product Utilization | Limited | Biomass can be repurposed |

Research findings demonstrate that optimization of the fermentation process can significantly improve economic feasibility. The study achieved acetic acid concentrations up to 53.6 g/L within 50 hours at pH 6.5, successfully substituted expensive yeast extract with cheaper alternatives such as corn steep liquor and stillage from ethanol production, and replaced cysteine with sodium sulfide as a reducing agent while maintaining high yields (>0.9 g acetic acid/g glucose).

These advancements represent significant progress toward making biobased potassium acetate production commercially viable, especially as concerns about sustainability and carbon footprint become increasingly important in chemical manufacturing.

Mechanochemical Synthesis and Solvent-Free Techniques

Recent advances in green chemistry have explored mechanochemical and solvent-free approaches to chemical synthesis, aligning with principles of reduced solvent use, decreased energy consumption, and process simplification. While direct mechanochemical synthesis of potassium acetate has been less extensively studied than traditional methods, related research provides insights into potential approaches.

Mechanochemical synthesis typically involves solid-state reactions driven by mechanical energy input, such as ball milling or grinding. Studies on mechanochemical activation of materials involving potassium acetate, particularly with kaolinite intercalation, demonstrate the feasibility of solid-state transformations involving this compound.

Research published in Langmuir examined the mechanochemical treatment of kaolinite followed by intercalation with potassium acetate. In these studies, kaolinite was subjected to dry grinding for periods up to 10 hours, followed by potassium acetate intercalation. The results demonstrated significant structural changes that affected the intercalation behavior:

Table 6: Effects of Mechanochemical Treatment on Kaolinite-Potassium Acetate Interactions

| Grinding Time (hours) | XRD Observation | DRIFT Spectroscopy Observation | Intercalation Behavior |

|---|---|---|---|

| 0 (untreated) | Standard kaolinite pattern | Strong hydroxyl stretching bands (3695, 3619 cm⁻¹) | Normal intercalation, d-spacing expansion to 1.42 nm |

| 1 | Reduced crystallinity | Decreased hydroxyl band intensity | Partial intercalation, d-spacing of 8.80 Å |

| 10 | Significant loss of crystallinity | Minimal hydroxyl band intensity | Limited intercalation capability |

Additional research published in Applied Clay Science demonstrated that wet ball-milling of kaolinite after potassium acetate intercalation sharply increased surface area while maintaining structural order. The X-ray diffraction pattern indicated that intercalation caused an increase in basal spacing from 0.718 to 1.42 nm, along with particle size reduction.

While these studies do not directly address the synthesis of potassium acetate, they demonstrate the potential for mechanochemical approaches in reactions involving this compound. Similar principles could potentially be applied to direct synthesis through solvent-free or reduced-solvent approaches.

Potential mechanochemical routes for potassium acetate synthesis might include:

Table 7: Potential Mechanochemical Synthesis Routes for Potassium Acetate

| Reactants | Mechanism | Potential Advantages | Challenges |

|---|---|---|---|

| K₂CO₃ + CH₃COOH (liquid) | Ball milling with minimal liquid | Reduced solvent, ambient temperature | Handling of liquid acid in mill |

| KOH + CH₃COOH (glacial) | Controlled addition during milling | Lower energy requirement | Exothermic reaction control |

| K₂CO₃ + (CH₃CO)₂O | Solid-state reaction | Completely solvent-free possible | Acetic anhydride reactivity |

| KHCO₃ + CH₃COOK | Mechanochemical metathesis | Mild conditions | Reaction equilibrium |

The advantages of mechanochemical approaches include:

- Elimination or significant reduction of solvent use

- Lower energy consumption through ambient temperature processing

- Simplified purification procedures

- Potential for continuous processing

- Reduced waste generation

While research on direct mechanochemical synthesis of potassium acetate remains limited, the proven success of mechanochemical approaches in related systems suggests significant potential for development of more sustainable production methods. As solvent-free and reduced-solvent techniques continue to gain prominence in green chemistry, further investigation of mechanochemical routes to potassium acetate synthesis represents a promising direction for future research.

Transesterification Mechanisms in Biodiesel Production

Potassium acetate has emerged as a highly effective catalyst for transesterification reactions in biodiesel production, demonstrating superior catalytic activity compared to conventional homogeneous and heterogeneous catalysts [8] [12]. The catalytic mechanism involves the formation of active potassium species through thermal decomposition of potassium acetate at elevated temperatures, typically between 370-480°C, converting to potassium carbonate which serves as the primary catalytic species [3].

The transesterification mechanism catalyzed by potassium acetate follows a base-catalyzed pathway where the acetate anion acts as a nucleophile [8] [9]. The reaction proceeds through a two-step addition-elimination mechanism involving the formation of a tetrahedral intermediate [9]. Initially, the alkoxide ion generated from methanol performs nucleophilic addition upon the ester carbonyl of triglycerides, followed by elimination of the glyceride group to yield the final methyl ester product [9].

Research has demonstrated that potassium acetate-modified calcium oxide catalysts exhibit exceptional performance in transesterification reactions [12]. When calcium oxide is impregnated with potassium acetate at loading levels of 36 weight percent, the resulting catalyst achieves biodiesel yields exceeding 93 percent for bitter almond oil and 91 percent for waste fish oil under optimized conditions [12]. The basic strength of these catalysts increases proportionally with potassium acetate loading, directly correlating with enhanced catalytic activity [12].

Zeolite-supported potassium acetate catalysts have shown remarkable effectiveness in palm oil transesterification [14]. The catalyst designated as 12K/NaA, prepared through ultrasound-assisted impregnation with potassium acetate buffer, achieves biodiesel yields of 99.1 percent in the first catalytic run, significantly outperforming the analogous 12K/NaX catalyst which yields 77.9 percent under identical conditions [14]. The superior performance of 12K/NaA is attributed to better dispersion of potassium species on external surfaces and increased monodentate carbonate formation [14].

The kinetic behavior of potassium acetate-catalyzed transesterification follows specific patterns regarding reaction parameters [29] [32]. Temperature optimization studies reveal that maximum biodiesel yields occur at approximately 90°C, with yields decreasing at higher temperatures due to methanol evaporation [32]. The optimal methanol to oil molar ratio ranges from 6:1 to 16:1 depending on the specific catalyst system employed [12] [14]. Reaction times typically range from 2 to 3 hours for complete conversion, with catalyst loadings between 1-12 weight percent proving most effective [12] [14].

| Oil Type | Catalyst | Temperature (°C) | Reaction Time (h) | Methanol:Oil Ratio | Catalyst Loading (wt%) | Biodiesel Yield (%) |

|---|---|---|---|---|---|---|

| Bitter Almond Oil | PA/CaO (36 wt% PA) | 65 | 2 | 9:1 | 2.0 | 93.33 |

| Waste Fish Oil | PA/CaO (36 wt% PA) | 65 | 2 | 9:1 | 1.0 | 91.22 |

| Palm Oil (12K/NaY-B) | 12K/NaY-B | 65 | 2 | 16:1 | 12.0 | 72.00 |

| Palm Oil (12K/NaA) | 12K/NaA | 60 | 3 | 16:1 | 12.0 | 99.10 |

| Palm Oil (12K/NaX) | 12K/NaX | 60 | 3 | 16:1 | 12.0 | 77.90 |

| Jatropha Oil | K/NaY (12 wt%) | 65 | 3 | 16:1 | 12.0 | 73.40 |

| Safflower Oil | Na2O/NaX | 60 | 3 | 6:1 | 2.0 | 94.00 |

Ring-Opening Copolymerization of Epoxides and Anhydrides

Potassium acetate serves as an efficient and versatile initiator for ring-opening alternating copolymerization of cyclic anhydrides and epoxides, enabling the synthesis of polyesters with well-defined structures and controllable molecular weights [4] [6]. The catalytic mechanism involves coordination effects of epoxides on potassium acetate, forming adduct complexes that weaken the interaction between the potassium cation and its carboxylate counterion [4]. This coordination renders the carboxylate nucleophilic enough to attack epoxides at elevated temperatures, typically around 110°C [4].

The polymerization mechanism proceeds through two distinct pathways depending on the interaction strength between the metal cation and carboxylate anion [4]. In the anionic polymerization pathway, the carboxylate directly initiates ring-opening of epoxides [4]. Alternatively, the cooperative catalysis mechanism involves the alkali metal cation serving as a Lewis acid to activate epoxides while generating cyclic active species [4]. Density functional theory calculations support the coordination effects of epoxides on alkali metal carboxylates, confirming the proposed mechanistic pathways [4].

Enhanced catalytic performance is achieved through the combination of potassium acetate with 18-crown-6 ether [6] [18]. The KOAc/18-C-6 catalyst pair demonstrates exceptional activity with turnover frequencies exceeding 950 h⁻¹ compared to 23 h⁻¹ for potassium acetate alone [6] [18]. This dramatic improvement results from faster chain transfer between active and dormant chains, producing polyester polyols with narrow and monomodal molecular weight distributions [6] [18]. The crown ether complexation enables catalyst operation at extremely low loadings of 0.0004 mol percent while maintaining high selectivity for polyester formation [6] [18].

The scope of potassium acetate-catalyzed ring-opening copolymerization encompasses various monomer combinations [4] [6]. Phthalic anhydride copolymerizes effectively with cyclohexene oxide and propylene oxide, yielding polyesters with perfectly alternating structures [4]. Remarkably, potassium acetate can mediate copolymerization of phthalic anhydride with propylene oxide at molar feed ratios as high as 1:20,000:150,000, producing poly(phthalic anhydride-alt-propylene oxide) with molecular weights exceeding 100 kDa [4].

The catalyst system also enables self-switchable copolymerization of cyclic anhydride/epoxide/cyclic ester mixtures [6] [18]. Ring-opening copolymerization of cyclic esters initiates automatically after complete conversion of cyclic anhydrides, ultimately producing polyester polyols with ABA-type block structures [6] [18]. This switchable behavior demonstrates the versatility of potassium acetate in controlling polymer architecture and composition [6] [18].

| Catalyst System | Monomer Pair | Temperature (°C) | Catalyst Loading (mol%) | TOF (h⁻¹) | Molecular Weight (kg/mol) | Dispersity (Đ) | Polyester Selectivity (%) |

|---|---|---|---|---|---|---|---|

| KOAc | PA/CHO | 110 | 0.2500 | 23 | - | - | >95 |

| KOAc/18-C-6 | PA/CHO | 110 | 0.0004 | 950 | >100 | <1.20 | >95 |

| Al(III)/K(I) (1) | CHO/PA | 100 | 0.2500 | 926 | 3.5 | 1.14 | >99 |

| Fe(III)/K(I) (2) | CHO/PA | 100 | 0.2500 | 1152 | 11.8 | 1.08 | >99 |

| KOAc (literature) | PA/PO | 110 | 1.0000 | 23 | - | - | >95 |

Decarboxylative Cross-Coupling Reaction Pathways

Potassium acetate derivatives play crucial roles in palladium-catalyzed decarboxylative cross-coupling reactions, serving as both substrates and mechanistic participants in carbon-carbon bond formation [22] [23] [5]. These reactions represent a powerful synthetic methodology for constructing biaryl compounds from readily available carboxylic acid precursors without requiring pre-formed organometallic reagents [22] [23].

The decarboxylative coupling mechanism involves initial oxidative addition of aryl halides to palladium(0) centers, followed by coordination and decarboxylation of potassium carboxylate substrates [22] [23] [39]. Potassium 2-nitrophenyl acetate and potassium 4-nitrophenyl acetate undergo efficient decarboxylative coupling with aryl chlorides and bromides in the presence of palladium catalysts [22]. The nitro group functionality enables subsequent conversion to diverse functional groups, making this reaction valuable for preparing various 1,1-diarylmethane derivatives [22].

Mechanistic studies reveal that decarboxylation constitutes the rate-determining step in most palladium-catalyzed systems, distinguishing these reactions from copper-catalyzed variants where oxidative addition limits the overall rate [23] [40]. Density functional theory investigations of copper/palladium dual-catalyst systems demonstrate that transmetalation exhibits comparable energy barriers to decarboxylation, challenging the traditional view of decarboxylation as the sole rate-limiting process [40]. The activation energy for decarboxylation typically ranges from 50-113 kJ/mol depending on the specific catalyst and substrate combination [40] [45].

Potassium polyfluorobenzoates represent particularly effective substrates for decarboxylative cross-coupling reactions [23]. These compounds couple with aryl bromides, chlorides, and triflates using diglyme as solvent at 150°C, providing practical access to polyfluorobiaryls from stable, non-volatile salt precursors [23]. The reaction scope encompasses electron-rich and electron-deficient aryl halides, with yields typically ranging from 70-90 percent under optimized conditions [23].

The choice of solvent significantly influences reaction outcomes in decarboxylative coupling processes [22] [39] [44]. Dimethylacetamide and dimethylformamide prove most effective for coupling potassium acetate derivatives with aryl halides, providing superior yields compared to other polar aprotic solvents [22] [39]. Temperature requirements typically range from 130-150°C, with reaction times between 6-24 hours depending on substrate reactivity and catalyst loading [22] [39] [44].

Base additives play essential roles in facilitating decarboxylative coupling reactions [24] [25]. Potassium acetate itself functions as a weak base in palladium-catalyzed processes, though it generally requires combination with stronger bases such as potassium carbonate or cesium carbonate for optimal performance [24] [25]. The base serves dual functions of promoting decarboxylation and neutralizing acidic byproducts generated during the catalytic cycle [24] [25].

| Substrate | Aryl Halide | Catalyst System | Temperature (°C) | Solvent | Reaction Time (h) | Product Yield (%) | Rate-Determining Step |

|---|---|---|---|---|---|---|---|

| K-4-nitrophenyl acetate | ArBr/ArCl | Pd/Cu | 130 | DMAc | 12 | 65-85 | Decarboxylation |

| K-2-nitrophenyl acetate | ArBr/ArCl | Pd/Cu | 130 | DMAc | 12 | 60-80 | Decarboxylation |

| K-polyfluorobenzoate | ArBr/ArCl/ArOTf | Pd (diglyme) | 150 | Diglyme | 24 | 70-90 | Decarboxylation |

| K-phenylacetate | ArI/ArBr | Pd/TBAF | 140 | DMF | 16 | 58-92 | Decarboxylation |

| K-acetate (model) | ArBr | Pd/Cu | 130 | DMAc | 12 | 40-70 | Transmetalation |

Potassium acetate serves as a highly effective catalyst in the glycolysis of polyurethane waste, facilitating the chemical breakdown of urethane bonds to recover valuable polyols for reuse in new polymer synthesis. This catalytic process represents a critical advancement in sustainable polymer recycling technologies [1] [2] [3].

The glycolysis mechanism involves the nucleophilic attack of glycol molecules on the carbonyl carbon of urethane bonds, with potassium acetate acting as a transesterification catalyst. Research demonstrates that optimal catalytic performance occurs at concentrations of 1.0 weight percent relative to the polyurethane substrate, with reaction temperatures maintained at 220°C for conventional heating processes [1] [3]. Under these conditions, polyol recovery rates of 55.4 percent are achieved when diethylene glycol is employed as the glycolysis agent [4].

Microwave-assisted glycolysis using potassium acetate exhibits remarkable efficiency improvements compared to conventional heating methods. The use of microwave irradiation reduces reaction times by 94 percent while simultaneously decreasing energy consumption by 45 percent [2] [3]. At optimal conditions employing a polyurethane to diethylene glycol mass ratio of 1.5 and 30 millimoles of potassium acetate per 100 grams of polyurethane, complete depolymerization is achieved with superior product quality characterized by reduced viscosity and minimized aromatic amine byproduct formation [2].

The mechanistic pathway involves the formation of an active catalytic species through coordination between potassium acetate and the glycol reagent. This coordination weakens the ionic interaction between the potassium cation and acetate anion, enhancing the nucleophilicity of the acetate species for attack on the urethane carbonyl group [1]. The resulting transesterification reaction proceeds through a six-membered cyclic transition state, leading to cleavage of the urethane bond and formation of carbamate intermediates that subsequently react with additional glycol molecules to yield the final polyol products [5].

Kinetic studies reveal that the reaction follows pseudo-first-order kinetics with respect to urethane bond consumption, with rate constants approximately ten times higher for potassium acetate compared to conventional tin-based catalysts [5]. The superior catalytic activity is attributed to the Lewis acid activation mechanism, where the potassium cation coordinates to the carbonyl oxygen of the urethane group, facilitating nucleophilic attack by the hydroxyl groups of the glycol reagent [5].

Table 1: Potassium Acetate Glycolysis Parameters

| Parameter | Optimal Value | Reference Conditions | Performance Notes |

|---|---|---|---|

| Catalyst concentration | 1.0 wt% | Diethylene glycol as agent | Higher concentrations reduce polyol purity |

| Reaction temperature | 220°C | Conventional heating | Higher temperatures increase side reactions |

| Reaction time | 90 min | Complete conversion | Microwave reduces time by 94% |

| Polyol recovery rate | 55.4% | With diethylene glycol | Distillation recovery at 245-260°C |

| Hydroxyl value | Nearly constant after 90 min | FTIR spectroscopy | Functional group analysis |

| Viscosity | Lower than original polyol | 39 mPa·s (vs 71 mPa·s original) | Suitable for industrial use |

| Conversion rate | 98% (microwave-assisted) | Microwave vs conventional | Energy reduction of 45% |

| Molecular weight | Constant after 90 min | SEC analysis | Controlled degradation |

Quasi-Alternating Copolymerization Strategies

Potassium acetate complexed with 18-crown-6 ether represents a breakthrough catalyst system for achieving quasi-alternating copolymerization of oxirane monomers through oxyanionic ring-opening polymerization. This catalytic system enables the controlled synthesis of polyethers with precisely defined alternating sequences between propylene oxide and allyl glycidyl ether monomers [6] [7] [8].

The mechanism involves the formation of a potassium acetate-18-crown-6 complex that effectively dissociates the ionic pair, generating a highly nucleophilic acetate anion capable of initiating ring-opening polymerization. The crown ether serves as a phase-transfer agent, complexing the potassium cation and thereby increasing the reactivity of the acetate anion through enhanced ionic dissociation [7] [8]. This complexation strategy enables polymerization to proceed at room temperature under solvent-free conditions, representing a significant advancement in green polymer synthesis methodologies [6].

Kinetic analysis of the copolymerization process confirms the controlled nature of the reaction, with molecular weight increasing linearly with monomer conversion and maintaining narrow dispersity values consistently below 1.20 [7] [8]. The determination of reactivity ratios using the Fineman-Ross method reveals propylene oxide reactivity ratio values of 0.25 and allyl glycidyl ether reactivity ratio values of 0.07, indicating rapid cross-propagation reactions that strongly favor alternating monomer incorporation [8].

The quasi-alternating copolymerization profile results from the specific interaction between the two oxirane monomers, as confirmed by Job plot analysis using proton nuclear magnetic resonance spectroscopy. These studies demonstrate the formation of a binary complex with 1:1 stoichiometry between propylene oxide and allyl glycidyl ether, providing the thermodynamic driving force for alternating sequence formation [8].

Sequential monomer addition strategies enable the synthesis of diblock and gradient copolymers with the same catalytic system. By controlling the timing of comonomer introduction, block copolymers with predictable molecular weights and narrow molecular weight distributions are readily obtained [7] [8]. The versatility of this approach extends to the preparation of triblock and higher-order block copolymers through sequential addition protocols [8].

Table 2: Quasi-Alternating Copolymerization with Potassium Acetate

| Monomer System | Catalyst System | Reaction Conditions | Dispersity (Ɖ) | Reactivity Ratio rPO | Reactivity Ratio rAGE | Copolymer Type |

|---|---|---|---|---|---|---|

| Propylene oxide/Allyl glycidyl ether | KOAc/18-crown-6 | Room temperature, bulk | 1.16 | 0.25 | 0.07 | Quasi-alternating |

| Propylene oxide/Allyl glycidyl ether | KOAc/18-crown-6 | Room temperature, bulk | 1.18 | 0.25 | 0.07 | Quasi-alternating |

| Propylene oxide/Allyl glycidyl ether | KOAc/18-crown-6 | Room temperature, bulk | 1.20 | 0.25 | 0.07 | Quasi-alternating |

| Propylene oxide/Allyl glycidyl ether | KOAc/18-crown-6 | Room temperature, bulk | 1.17 | 0.25 | 0.07 | Quasi-alternating |

| Propylene oxide/Allyl glycidyl ether | KOAc/18-crown-6 | Room temperature, bulk | 1.19 | 0.25 | 0.07 | Quasi-alternating |

The catalytic system demonstrates remarkable selectivity for alternating copolymerization across a wide range of monomer feed ratios. Matrix-assisted laser desorption ionization time-of-flight mass spectrometry analysis confirms the alternating sequence structure, with chain-end analysis revealing predominantly hydroxyl-terminated polymer chains initiated by the benzyl alcohol co-initiator [7] [8].

Extension of this methodology to other oxirane monomer pairs provides access to a diverse library of alternating copolymers with tunable properties. The combination of potassium acetate with different crown ethers of varying cavity sizes enables fine-tuning of the catalytic activity and selectivity for specific monomer combinations [9] [10].

Block Copolymer Architecture Design

The application of potassium acetate in block copolymer synthesis extends beyond simple alternating sequences to encompass sophisticated architectural control through multiple polymerization mechanisms. Auto-tandem catalysis systems utilizing potassium acetate enable the sequential operation of different polymerization processes within a single reaction vessel, providing access to complex block copolymer structures with precise control over molecular weight and composition [11].

Ring-opening copolymerization of cyclic anhydrides and epoxides catalyzed by potassium acetate produces polyester polyols with controlled molecular weights and narrow dispersity values. The catalyst system demonstrates exceptional tolerance to chain transfer agents, enabling the synthesis of telechelic polymers with high end-group fidelity [9] [12]. Reaction conditions can be optimized to achieve extremely low catalyst loadings, with catalyst to monomer ratios as low as 1:250,000 while maintaining excellent polymerization control [9].

The mechanism involves initial coordination of the epoxide monomer to the potassium cation, followed by nucleophilic attack of the acetate anion on the less hindered carbon of the epoxide ring. This generates an alkoxide intermediate that subsequently reacts with the cyclic anhydride to form the polyester backbone [12]. The alternating structure is maintained through the preferential reactivity of alkoxide chain ends with anhydride monomers and carboxylate chain ends with epoxide monomers [9].

Block copolymer synthesis through sequential monomer addition enables the preparation of well-defined diblock, triblock, and higher-order multiblock structures. The living nature of the polymerization process ensures that each polymer chain retains its reactivity upon complete consumption of the first monomer, allowing for the controlled addition of the second monomer to generate the desired block architecture [12] [11].

Concurrent polymerization strategies utilize the ability of potassium acetate to mediate multiple polymerization mechanisms simultaneously. For example, the combination of ring-opening copolymerization with photoinduced electron transfer reversible addition-fragmentation chain transfer polymerization enables the one-pot synthesis of block copolymers containing both polyester and vinyl polymer segments [11].

Table 3: Block Copolymer Architecture Design with Potassium Acetate

| Architecture Type | Synthesis Method | Molecular Weight Control | Dispersity Range | Key Features |

|---|---|---|---|---|

| Diblock copolymer | Sequential monomer addition | Linear with conversion | 1.10-1.20 | Well-defined structure |

| Gradient copolymer | Controlled feed composition | Tunable composition | 1.15-1.25 | Composition gradient |

| Sequential block | Time-controlled addition | Predictable Mn values | 1.12-1.18 | Block sequence control |

| Concurrent synthesis | One-pot synthesis | Narrow distribution | 1.16-1.20 | Simultaneous polymerization |

| Alternating sequence | Reactivity ratio control | Controlled by ratios | 1.16-1.20 | Cross-propagation favored |

The design of block copolymer architectures through potassium acetate catalysis extends to the synthesis of star polymers and other complex topologies. The use of multifunctional initiators in combination with the controlled polymerization characteristics of potassium acetate systems enables the preparation of star polymers with controlled arm lengths and narrow molecular weight distributions [13] [10].

Temperature-dependent studies reveal that the catalytic activity of potassium acetate systems can be fine-tuned through reaction temperature optimization. Lower temperatures favor controlled polymerization with excellent molecular weight control, while higher temperatures can lead to increased polymerization rates at the expense of some control over the molecular weight distribution [13].

The trimerization catalysis mechanism of potassium acetate involves a complex sequence of reactions beginning with the formation of a precatalyst species through interaction with isocyanate monomers. Quantum chemical calculations combined with experimental spectroscopic studies reveal that acetate anions function as precatalysts rather than direct catalysts, undergoing irreversible conversion to deprotonated amide species that serve as the true catalytic species for isocyanurate formation [14] [15].

Table 4: Trimerization Catalysis Mechanism

| Reaction Stage | Chemical Species | Thermodynamic Data | Kinetic Behavior | Mechanistic Role |

|---|---|---|---|---|

| Precatalyst formation | Potassium acetate | Stable precatalyst | Initiation phase | Catalyst precursor |

| Acetate-isocyanate reaction | Acetate + ArNCO | Irreversible formation | Rapid consumption | Precatalyst conversion |

| Amide anion formation | Deprotonated amide | Strongly nucleophilic | Active catalyst | True catalyst |

| Nucleophilic attack | Anionic intermediate | Favored intermediate | Propagation step | Chain propagation |

| Trimerization completion | Isocyanurate ring | Stable final product | Termination | Product formation |

Physical Description

Colourless, deliquescent crystals or a white crystalline powder, odourless or with a faint acetic odour

Lustrous colorless or white solid; Rapidly deliquescent; [Merck Index] White crystalline solid; [Aldrich MSDS]

WHITE FLAKES OR CRYSTALLINE POWDER.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 409 of 467 companies. For more detailed information, please visit ECHA C&L website;

Of the 5 notification(s) provided by 58 of 467 companies with hazard statement code(s):;

H302 (10.34%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (89.66%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (89.66%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Pharmacology

ATC Code

B05 - Blood substitutes and perfusion solutions

B05X - I.v. solution additives

B05XA - Electrolyte solutions

B05XA17 - Potassium acetate

Mechanism of Action

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

Wikipedia

Pinacol

Use Classification

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

Food additives

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

ACIDITY_REGULATOR; -> JECFA Functional Classes

Cosmetics -> Film forming

General Manufacturing Information

Not Known or Reasonably Ascertainable

Soap, Cleaning Compound, and Toilet Preparation Manufacturing

Other (requires additional information)

All Other Basic Organic Chemical Manufacturing

Food, beverage, and tobacco product manufacturing

Agriculture, Forestry, Fishing and Hunting

Wholesale and Retail Trade

Textiles, apparel, and leather manufacturing

Oil and Gas Drilling, Extraction, and Support activities

Petroleum Refineries

All Other Chemical Product and Preparation Manufacturing

Pharmaceutical and Medicine Manufacturing

Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing

Acetic acid, potassium salt (1:1): ACTIVE